molecular formula C17H17NO4S B2432874 (E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide CAS No. 1164473-10-2

(E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide

Cat. No. B2432874
CAS RN: 1164473-10-2
M. Wt: 331.39
InChI Key: DJYGYJZNSZPICF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide, or simply referred to as MBDSA, is a synthetic organic compound that has been used in scientific research and laboratory experiments. This compound has several unique properties that make it a valuable tool for scientific research, such as its ability to act as a ligand for metal ions and its ability to form complexes with various molecules. MBDSA has been used in a variety of different applications, such as drug design, drug delivery, and biochemistry.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Application : The compound's derivatives show potential in photodynamic therapy, especially for cancer treatment. The spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units indicate its suitability as a photosensitizer in this therapy, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Cancer Treatment Alternatives : The compound's derivatives have shown remarkable potential in alternative cancer therapies. For instance, zinc(II) phthalocyanine derivatives with benzenesulfonamide groups demonstrate favorable properties for use as Type II photosensitizers in photodynamic therapy, an effective alternative in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Schiff bases of sulfamethoxazole and sulfathiazole, including derivatives of the compound, exhibit significant antimicrobial activities against various pathogens, including sulfonamide-resistant strains. Their theoretical data, obtained through molecular docking studies, align well with experimental results, indicating good drug-like characteristics (Mondal, Mandal, Mondal, & Sinha, 2015).

  • Anticancer Properties : Research on celecoxib derivatives, including those related to (E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide, shows potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit significant biological activities in various assays, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-2-4-15(5-3-13)11-18-23(19,20)9-8-14-6-7-16-17(10-14)22-12-21-16/h2-10,18H,11-12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGYJZNSZPICF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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